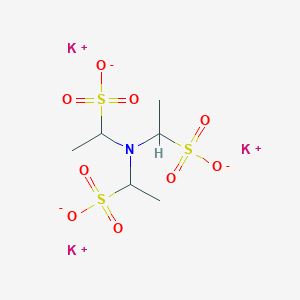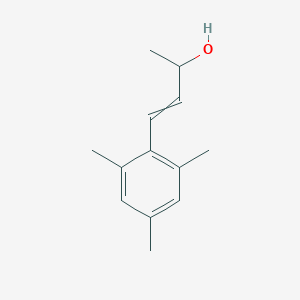![molecular formula C9H6Cl2N2O5 B14404385 ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-10-3](/img/structure/B14404385.png)
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, and aminooxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid typically involves multiple steps, starting with the preparation of the 2,6-dichloro-3-nitrobenzaldehyde precursor. This precursor is then reacted with hydroxylamine to form the corresponding oxime. The oxime is subsequently converted to the aminooxy compound through a series of reactions involving acetic acid and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-3-nitrobenzaldehyde: A precursor in the synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid.
Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar biochemical applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
86358-10-3 |
|---|---|
Molekularformel |
C9H6Cl2N2O5 |
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl2N2O5/c10-6-1-2-7(13(16)17)9(11)5(6)3-12-18-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
NZSXXUNGZVVESX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=NOCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


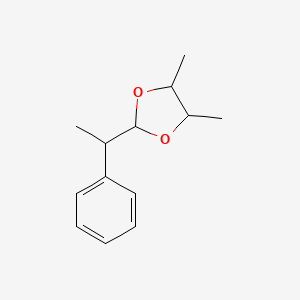

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
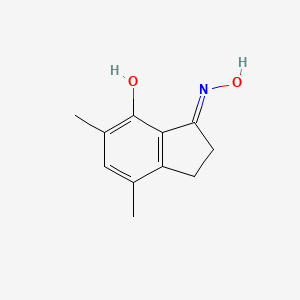
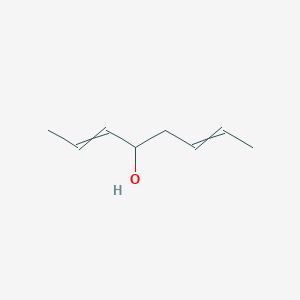



![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

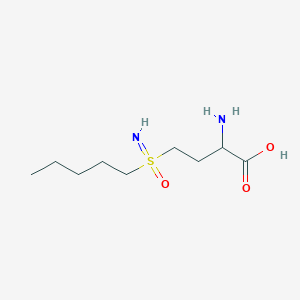
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
